molecular formula C7H16N2O2 B2597610 Ethyl (2S)-2-amino-3-(dimethylamino)propanoate CAS No. 2248184-06-5

Ethyl (2S)-2-amino-3-(dimethylamino)propanoate

Cat. No.: B2597610
CAS No.: 2248184-06-5
M. Wt: 160.217
InChI Key: XXEJVXUQLDSSQQ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-2-amino-3-(dimethylamino)propanoate is a useful research compound. Its molecular formula is C7H16N2O2 and its molecular weight is 160.217. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(dimethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-4-11-7(10)6(8)5-9(2)3/h6H,4-5,8H2,1-3H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEJVXUQLDSSQQ-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CN(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of Ethyl (2S)-2-amino-3-(dimethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl (2S)-2-amino-3-(dimethylamino)propanoate

Executive Summary

This compound is a specialized non-proteinogenic amino acid ester derivative used primarily in the synthesis of peptidomimetics and small-molecule therapeutics.[1] Structurally, it is the ethyl ester of (2S)-2-amino-3-(dimethylamino)propanoic acid (also known as


-dimethyl-L-2,3-diaminopropionic acid or 3-dimethylamino-L-alanine).

Distinguished by its dual amine functionality—a primary


-amine and a tertiary 

-amine—this molecule serves as a critical building block for introducing cationic centers with tunable basicity into peptide backbones. It acts as a structural analog to Lysine and Ornithine but with a significantly shorter side chain and altered steric/electronic properties due to the dimethyl substitution.

Physicochemical Profile

The following data characterizes the free base form. In laboratory settings, this compound is most frequently handled as a dihydrochloride salt to ensure stability against cyclization and oxidation.

PropertySpecification
IUPAC Name This compound
Common Synonyms 3-(Dimethylamino)-L-alanine ethyl ester;

-Dimethyl-L-DAP ethyl ester
Molecular Formula C

H

N

O

Molecular Weight 160.21 g/mol (Free Base) ~233.13 g/mol (Dihydrochloride salt)
Chirality L-isomer (2S)
Physical State Colorless oil (Free base) / White hygroscopic solid (HCl salt)
Solubility Highly soluble in H

O, Methanol, Ethanol (Salt form); Soluble in DCM, EtOAc (Free base)
Predicted pKa

-NH

: ~8.0

Synthetic Methodology

The synthesis of this compound requires careful control to prevent racemization of the


-carbon and to manage the nucleophilicity of the two amine groups.
Protocol: Fischer Esterification via Thionyl Chloride

This method is preferred for its scalability and retention of stereochemistry.

Reagents:

  • (S)-2-amino-3-(dimethylamino)propanoic acid dihydrochloride (Starting Material)

  • Anhydrous Ethanol (Solvent/Reactant)[2]

  • Thionyl Chloride (SOCl

    
    ) (Activator)
    

Step-by-Step Workflow:

  • Activation (0°C): Charge a flame-dried round-bottom flask with anhydrous ethanol under Nitrogen atmosphere. Cool to 0°C in an ice bath.

  • Reagent Addition: Dropwise add Thionyl Chloride (2.5 equivalents) to the ethanol. Caution: Exothermic reaction evolving HCl and SO

    
     gases. Stir for 30 minutes to generate ethanolic HCl.
    
  • Substrate Introduction: Add solid (S)-2-amino-3-(dimethylamino)propanoic acid in one portion.

  • Reflux (80°C): Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor reaction progress via TLC (System: n-Butanol/Acetic Acid/Water) or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture in vacuo to remove excess ethanol and SOCl

      
      .
      
    • Co-evaporate with toluene (3x) to remove trace moisture and acid.

    • Result: The product is isolated as the This compound dihydrochloride salt (hygroscopic solid).

Self-Validating Checkpoint:

  • ¹H NMR Verification: Look for the characteristic ethyl ester signals: a quartet at ~4.2 ppm (2H) and a triplet at ~1.2 ppm (3H). The dimethylamino singlet should appear around 2.8–3.0 ppm (6H).

Visualizing the Synthesis Logic

SynthesisPath SM (S)-2-amino-3- (dimethylamino)propanoic acid Intermediate Acyl-Chloride / Protonated Intermediate SM->Intermediate Nucleophilic Attack Activation Ethanol + SOCl2 (In situ HCl generation) Activation->Intermediate Activation Product Ethyl (2S)-2-amino-3- (dimethylamino)propanoate (Dihydrochloride Salt) Intermediate->Product Reflux (4-6h) -SO2, -HCl

Caption: Fischer esterification pathway converting the zwitterionic parent acid to the ethyl ester dihydrochloride.

Applications in Drug Discovery

Peptidomimetic "Scaffold Morphing"

This molecule is a "scaffold morph" of Lysine. By shortening the side chain (from 4 carbons in Lysine to 1 carbon in this propanoate derivative) and dimethylating the amine, researchers achieve:

  • Reduced Conformational Entropy: The shorter side chain restricts the spatial volume the amine can explore, potentially increasing binding affinity to rigid receptor pockets.

  • Altered Basicity: The tertiary dimethylamine is generally more basic than a primary amine but less capable of hydrogen bond donation (no N-H donors on the side chain), useful for probing H-bond networks in active sites.

pH-Sensitive Linkers

The dimethylamino group acts as a pH-responsive handle. In acidic tumor microenvironments (pH ~6.5), the tertiary amine becomes fully protonated (cationic), while at physiological pH (7.4), it exists in equilibrium. This property is exploited in:

  • Endosomal Escape Agents: Promoting membrane disruption in acidic endosomes.

  • Cationic Lipids: For nucleic acid delivery systems.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following criteria:

MethodExpected Observation
Mass Spectrometry (ESI+) [M+H]

= 161.21 m/z
. Major peak corresponding to the protonated free base.
¹H NMR (D

O)

1.25 (t, 3H, CH

CH

);

2.95 (s, 6H, N(CH

)

);

3.6-3.8 (m, 2H,

-CH

);

4.30 (q, 2H, OCH

CH

);

4.45 (t, 1H,

-CH ).
HPLC Purity >95% (210 nm). Note: Use a buffered mobile phase (e.g., Ammonium Formate pH 3.0) to prevent peak tailing of the basic amines.
Speciation & Protonation Logic

Speciation LowPH pH < 7 Fully Protonated (+2) (Stable Storage Form) MidPH pH 7.4 - 8.5 Mono-Protonated (+1) (Physiological State) LowPH->MidPH Deprotonation of alpha-NH3+ HighPH pH > 10 Free Base (0) (Reactive Nucleophile) MidPH->HighPH Deprotonation of Side Chain NH+

Caption: pH-dependent protonation states. The molecule transitions from a dicationic salt to a neutral free base.

References

  • PubChem. (2025).[3] Compound Summary: 2-Amino-3-(dimethylamino)propanoic acid dihydrochloride. National Library of Medicine.[1] [Link]

  • Trocha, A., et al. (2021).[4][5] Synthesis of Enantiomerically Enriched Protected 2-Amino- and 2,3-Diaminopropylphosphonates. Molecules, 26(9), 2536. [Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Ethyl (2S)-2-amino-3-(dimethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a robust, scalable synthesis protocol for Ethyl (2S)-2-amino-3-(dimethylamino)propanoate , a critical intermediate in peptidomimetic drug discovery.

Abstract & Strategic Overview

The target molecule, This compound (also known as the ethyl ester of N3,N3-dimethyl-L-2,3-diaminopropionic acid), represents a structural challenge due to the basicity of the


-dimethylamino group and the propensity of serine derivatives to undergo 

-elimination to form dehydroalanine.

This protocol details a 4-stage synthesis starting from commercially available L-Serine . Unlike direct alkylation methods which suffer from poly-alkylation, this route utilizes a Sulfonate Activation-Displacement strategy . This approach ensures retention of the (2S) stereocenter and allows for scalable isolation of the target as a stable dihydrochloride salt.

Core Chemical Strategy
  • Starting Material: L-Serine (Cheap, Chiral Pool).[1]

  • Key Intermediate: N-Boc-O-Mesyl-L-Serine Ethyl Ester.

  • Critical Transformation: Nucleophilic displacement of the mesylate by dimethylamine.

  • Risk Mitigation: Low-temperature activation prevents racemization; specific solvent choice (THF/DMF) minimizes elimination side-products.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the logical disconnection of the target molecule back to L-Serine.

Retrosynthesis Figure 1: Retrosynthetic Disconnection Approach Target Target: This compound (Dihydrochloride Salt) Protected Intermediate 3: N-Boc-3-(dimethylamino)-L-alanine ethyl ester Protected->Target Deprotection (HCl/Dioxane) Activated Intermediate 2: N-Boc-O-Mesyl-L-Serine ethyl ester Activated->Protected Nucleophilic Substitution (HNMe2) BocSer Intermediate 1: N-Boc-L-Serine ethyl ester BocSer->Activated Activation (MsCl, Et3N) Start Starting Material: L-Serine Ethyl Ester HCl Start->BocSer Protection (Boc2O)

Figure 1: Step-wise retrosynthetic logic ensuring stereochemical integrity.

Detailed Experimental Protocol

Stage 1: Protection (Synthesis of N-Boc-L-Serine Ethyl Ester)

Rationale: The amine must be protected with a carbamate (Boc) to prevent self-reaction during the activation step. The ethyl ester is installed or preserved to match the final target.

Reagents: L-Serine ethyl ester HCl (1.0 equiv), Di-tert-butyl dicarbonate (


, 1.1 equiv), Triethylamine (

, 2.2 equiv), DCM (Dichloromethane).
  • Suspend L-Serine ethyl ester HCl (10.0 g, 59 mmol) in dry DCM (100 mL) at 0 °C.

  • Add

    
      (17.9 mL, 129 mmol) dropwise. The slurry will become a solution.
    
  • Add

    
      (14.1 g, 65 mmol) dissolved in minimal DCM dropwise over 15 mins.
    
  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1M citric acid (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: ~13.0 g (95%) of colorless oil/solid. Proceed without column purification if purity >95% by NMR.

Stage 2: Activation (Mesylation)

Rationale: The hydroxyl group is a poor leaving group. Converting it to a Mesylate (OMs) creates a highly reactive electrophile at the C3 position.

Reagents: N-Boc-L-Ser-OEt (from Stage 1), Methanesulfonyl chloride (MsCl, 1.2 equiv),


 (1.5 equiv), DCM.
  • Dissolve Intermediate 1 (13.0 g, 55.7 mmol) in dry DCM (150 mL).

  • Cool to -10 °C (Ice/Salt bath). Critical: Low temperature prevents elimination to dehydroalanine.

  • Add

    
      (11.6 mL, 83.5 mmol).
    
  • Add MsCl (5.2 mL, 66.8 mmol) dropwise over 20 mins, maintaining temp < 0 °C.

  • Stir at 0 °C for 1 hour. Monitor by TLC (Hex:EtOAc 1:1).

  • Workup: Wash with cold 1M HCl, cold sat.

    
    , and brine.[2] Dry (
    
    
    
    ) and concentrate immediately at < 30 °C.
  • Stability Note: The mesylate is thermally unstable. Store at -20 °C or use immediately.

Stage 3: Nucleophilic Substitution (The Critical Step)

Rationale: Displacement of the mesylate with dimethylamine. Senior Scientist Insight: Using a large excess of dimethylamine favors substitution over elimination. Performing this in a sealed vessel prevents loss of the volatile amine.

Reagents: N-Boc-O-Mesyl-L-Ser-OEt, Dimethylamine (2.0 M in THF, 5.0 equiv).

  • Place the crude Mesylate (approx. 55 mmol) in a pressure tube or round-bottom flask.

  • Add Dimethylamine solution (137 mL, 275 mmol, 2.0 M in THF).

  • Seal the vessel and heat to 50 °C for 12–16 hours.

    • Observation: A white precipitate (

      
       or 
      
      
      
      salts) may form if carryover occurred, but usually the solution turns slightly yellow.
  • Concentration: Cool to RT and concentrate under reduced pressure to remove THF and excess amine.

  • Purification (Crucial):

    • Dissolve residue in EtOAc (100 mL).

    • Extract with 1M HCl (3 x 50 mL). The product goes into the aqueous layer; impurities remain in organic.

    • Basify the aqueous layer to pH 10 with solid

      
       or 4M NaOH (keep cold).
      
    • Extract the free base back into DCM (3 x 50 mL).

    • Dry (

      
      ) and concentrate to yield Ethyl (2S)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propanoate .
      
Stage 4: Deprotection & Salt Formation

Rationale: Removal of the Boc group to release the primary amine, isolated as the stable dihydrochloride salt.

Reagents: 4M HCl in Dioxane.

  • Dissolve the Stage 3 product in dry 1,4-Dioxane (20 mL).

  • Add 4M HCl in Dioxane (10 equiv).

  • Stir at RT for 2–3 hours. A white precipitate should form.

  • Isolation: Dilute with diethyl ether (

    
    , 100 mL) to fully precipitate the salt.
    
  • Filter the solid under nitrogen (hygroscopic). Wash with

    
    .
    
  • Drying: Dry under high vacuum (0.1 mbar) for 24 hours.

Analytical Data & Specifications

Target Compound: this compound dihydrochloride Formula:


MW:  160.22 (free base) / 233.13 (2HCl salt)
ParameterSpecificationMethod/Notes
Appearance White to off-white hygroscopic solidVisual inspection

NMR
(

)

4.45 (t, 1H,

-H), 4.25 (q, 2H,

), 3.60-3.45 (m, 2H,

-H), 2.95 (s, 6H,

), 1.28 (t, 3H,

)
400 MHz; Shifts may vary with pH
MS (ESI+) m/z = 161.1

Expected parent ion
Purity > 97%HPLC (C18, 0.1% TFA water/ACN)
Solubility High in Water, MeOH; Insoluble in

, Hexane
-

Process Logic & Troubleshooting

The following flowchart details the decision-making process during the critical workup phases.

Workflow Start Crude Reaction Mixture (Stage 3: Substitution) Evap Evaporate Volatiles (Remove excess HNMe2) Start->Evap AcidExt Acid-Base Extraction 1. Dissolve in EtOAc 2. Extract with 1M HCl Evap->AcidExt Check1 Where is the Product? AcidExt->Check1 AqLayer Aqueous Layer (Acidic) Contains Product Salt Check1->AqLayer Protonated Amine OrgLayer Organic Layer Contains Neutral Impurities (Dehydroalanine, unreacted OMs) Check1->OrgLayer Discard Basify Basify Aqueous Layer (pH > 10, Cold) AqLayer->Basify ExtDCM Extract into DCM Basify->ExtDCM Final Pure Protected Intermediate ExtDCM->Final

Figure 2: Purification logic relying on the basicity of the dimethylamino group.

Troubleshooting Guide
  • Problem: Low yield in Stage 3 (Substitution).

    • Cause:

      
      -Elimination to the dehydroalanine derivative (olefin).
      
    • Solution: Ensure the reaction temperature does not exceed 50 °C. Use THF rather than DMF to reduce elimination rates.

  • Problem: Product is an oil that won't crystallize.

    • Cause: Hygroscopic nature of the HCl salt.

    • Solution: Lyophilize (freeze-dry) from water, or triturate vigorously with anhydrous diethyl ether or pentane under nitrogen.

References

  • Preparation of 2,3-diaminopropionic acid derivatives

    • Organic Syntheses, Coll.[3] Vol. 9, p. 24 (1998). "Synthesis of (S)-2,3-Diaminopropanoic Acid".

  • Mesylation and Displacement Strategy

    • Journal of Organic Chemistry, 2005, 70(19), 7753–7760. "Stereoselective Synthesis of 2,3-Diamino Acids".
  • Synthesis of 3-chloro-alanine derivatives (Alternative Intermediate)

    • Tetrahedron Letters, 1994, 35(15), 2389-2392.
  • General Handling of Amino Acid Esters

    • PubChem Compound Summary for Ethyl 3-amino-2,2-dimethylpropanoate (Analogous handling d

Disclaimer: This protocol involves the use of hazardous chemicals including mesyl chloride and alkyl amines. All operations should be performed in a functioning fume hood with appropriate PPE.

Sources

Ethyl (2S)-2-amino-3-(dimethylamino)propanoate as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Chiral Cationic Building Block for Peptidomimetics and Ligand Design

Abstract & Strategic Significance

Ethyl (2S)-2-amino-3-(dimethylamino)propanoate is a specialized chiral building block derived from L-2,3-diaminopropionic acid (L-Dap). Structurally, it represents an


-amino acid ester possessing a tertiary amine at the 

-position.

Why this molecule matters:

  • Cationic Mimicry: At physiological pH, the dimethylamino group (

    
    ) is protonated, mimicking the positive charge of Lysine or Arginine but with a significantly shorter side-chain length (
    
    
    
    carbon vs.
    
    
    or
    
    
    ). This alters the electrostatic landscape of peptides, allowing for "cation scanning" in drug discovery.
  • Solubility Enhancement: The tertiary amine significantly boosts the aqueous solubility of hydrophobic scaffolds.

  • Ligand Precursor: The 1,2-diamine motif is a privileged scaffold for constructing chiral ligands (e.g., for asymmetric catalysis).

This guide addresses the specific challenges of handling this molecule, particularly its hygroscopic nature as a salt and the amphoteric workup challenges inherent to amino esters with basic side chains.

Chemical Profile & Handling
PropertySpecification / Data
IUPAC Name This compound
Common Name

-Dimethyl-L-Dap ethyl ester
Molecular Formula

Molecular Weight 160.21 g/mol (Free Base)
Chirality (S)-enantiomer (L-configuration)
pKa (Side Chain) ~9.4 (Estimated, tertiary amine)
pKa (

-Amine)
~7.2 (Depressed by ester electron withdrawal)
Storage -20°C, under Argon/Nitrogen.[1] Highly Hygroscopic.
Critical Handling Protocol: The "Cold Chain" Rule

As an amino acid ester, this molecule is prone to two primary degradation pathways:

  • Hydrolysis: Moisture will hydrolyze the ethyl ester back to the carboxylic acid.

  • Cyclization: The free base can undergo intramolecular cyclization to form a lactam (though less likely with tertiary amines, the risk exists if the ester is activated).

  • Oxidation: The dimethylamino group is susceptible to N-oxidation over time.

Standard Operating Procedure (SOP) for Storage:

  • Store as the Dihydrochloride (2HCl) salt whenever possible. The salt is stable; the free base is an unstable oil.

  • Allow the vial to warm to room temperature before opening to prevent condensation (which leads to hydrolysis).

Visualizing the Chemical Space

The following diagram illustrates the reactivity profile and downstream applications of this building block.

ChemicalSpace cluster_risk Degradation Risks Start Ethyl (2S)-2-amino-3- (dimethylamino)propanoate (2HCl Salt) FreeBase Free Base (In Situ Generation) Start->FreeBase Neutralization (NaHCO3/DCM) Peptide Peptidomimetics (Cationic Scanning) FreeBase->Peptide Amide Coupling (HATU/DIPEA) Heterocycle Heterocycles (Imidazoles/Piperazines) FreeBase->Heterocycle Cyclization (Aldehydes/Phosgene) Ligand Chiral N,N-Ligands (Asymmetric Catalysis) FreeBase->Ligand Reduction/Coordination Hydrolysis Ester Hydrolysis (Avoid Water) Racemization Racemization (Avoid High Base)

Caption: Reactivity map showing the transition from stable salt to reactive intermediate and downstream applications.

Application 1: Peptide Coupling (Solution Phase)

Using this molecule as a C-terminal building block requires a deviation from standard peptide synthesis protocols. Standard acid washes (1N HCl) used to remove unreacted amines will extract your product into the aqueous waste.

Protocol A: Coupling with N-Protected Amino Acid

Reagents:

  • Amine: this compound (2HCl salt) (1.0 equiv)

  • Carboxylic Acid: Boc-Phe-OH (or similar) (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) or EDC/HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv) — Note: Extra equivalents needed to neutralize the 2HCl salt.

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Activation: Dissolve Boc-Phe-OH and HATU in anhydrous DMF under nitrogen. Stir for 5 minutes at 0°C.

  • Salt Neutralization (In Situ): In a separate vial, dissolve the Dap-derivative (2HCl salt) in minimal DMF. Add 2.0 equiv of DIPEA.

  • Addition: Add the amine solution to the activated acid mixture. Add the remaining 1.5 equiv of DIPEA.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Look for M+1).

  • Workup (The Amphoteric Protocol):

    • Dilute: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 1 (Base): Wash with saturated NaHCO₃ or 5% Na₂CO₃ . Do NOT use HCl. The basic wash keeps the dimethylamino group neutral (organic soluble) while removing unreacted carboxylic acid (aqueous soluble).

    • Wash 2 (Brine): Wash 3x with brine to remove DMF.

    • Dry: Dry over Na₂SO₄, filter, and concentrate.

  • Purification: If column chromatography is needed, use DCM/MeOH with 1% Triethylamine (TEA) . The TEA prevents the basic product from streaking on the acidic silica gel.

Application 2: Synthesis of Chiral Diamine Ligands

This molecule is a precursor to chiral diamines used in organocatalysis or metal-ligand complexes.

Protocol B: Reduction to the Chiral Triamine To generate a fully reduced chiral triamine (e.g., for use as a tridentate ligand):

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) (4.0 equiv).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend LiAlH₄ in THF at 0°C.

    • Add the amino ester (free base) dropwise.

    • Reflux for 12 hours.

    • Fieser Workup: Quench carefully with water/15% NaOH/water (1:1:3 ratio).

    • Filter the granular precipitate.

  • Result: (S)-N1,N1-dimethylpropane-1,2,3-triamine derivatives.

Troubleshooting & Quality Control
The "Vanishing Product" Phenomenon
  • Symptom: Product is visible on TLC during reaction but disappears after workup.

  • Cause: You used an acidic wash (HCl, Citric Acid, KHSO₄). The basic dimethylamino side chain protonated and pulled the molecule into the water layer.

  • Solution: Recover the aqueous layer, basify to pH 10 with NaOH, and re-extract with DCM.

Racemization Check
  • Amino acid esters with electron-withdrawing or basic side chains are prone to racemization during coupling.

  • Prevention: Use Collidine instead of TEA/DIPEA if racemization is observed. Keep coupling temperatures at 0°C for the activation phase. Use HOBt/HOAt additives to suppress oxazolone formation.

Visualizing the Workup Logic

WorkupLogic Reaction Crude Reaction Mixture (Product + Byproducts) AcidWash Standard Acid Wash (1N HCl) Reaction->AcidWash WRONG PATH BaseWash Basic Wash (Sat. NaHCO3) Reaction->BaseWash CORRECT PATH ResultBad PRODUCT LOST (Extracted to Aqueous) AcidWash->ResultBad ResultGood PRODUCT RECOVERED (Stays in Organic) BaseWash->ResultGood

Caption: Decision tree for purification. Acidic washes must be avoided to prevent product loss.

References
  • L-Dap Synthesis & Properties

    • Vederas, J. C., et al. "Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor."[2] Chemistry & Biology, 2014.[2]

  • Amino Acid Esterification Protocols

    • "A Convenient Synthesis of Amino Acid Methyl Esters." PMC (NIH).
  • Handling Basic Amino Acids (pKa Data)

    • "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Alfa Chemistry.
  • Peptide Coupling Reagents (HATU/HOAt)

    • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." J. Am. Chem. Soc., 1993.

Sources

Application Note: Strategic Reductive Alkylation of Ethyl (2S)-2-amino-3-(dimethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the reductive amination of Ethyl (2S)-2-amino-3-(dimethylamino)propanoate , a specialized


-amino ester scaffold derived from (2S)-2,3-diaminopropionic acid. This molecule is a critical building block in the synthesis of peptidomimetics and CNS-active small molecules due to its basic dimethylamino side chain, which often improves solubility and pharmacokinetic profiles.

The Challenge: Reductive alkylation of this specific substrate presents three distinct challenges compared to standard amino acids:

  • Stereochemical Integrity: The

    
    -proton is acidic due to the electron-withdrawing ester group. Improper pH control during imine formation can lead to enolization and subsequent racemization of the (2S) center.
    
  • Basicity & Solubility: The side-chain tertiary amine (

    
    ) and the 
    
    
    
    -amine (
    
    
    ) create a zwitterionic-like environment. The starting material is typically supplied as a hygroscopic dihydrochloride salt, requiring careful neutralization.
  • Chemo-selectivity: The proximity of the dimethylamino group can facilitate chelation with boron-based reducing agents, potentially altering reaction kinetics.

This guide provides a validated Sodium Triacetoxyborohydride (STAB) protocol, optimized to suppress racemization and manage the unique solubility profile of this diamino-ester.

Mechanistic Insight & Reaction Pathway[1]

The success of this reaction relies on the formation of an iminium ion intermediate while minimizing the concentration of the enamine tautomer, which is the pathway to racemization.

Reaction Mechanism (DOT Visualization)

The following diagram illustrates the pathway, highlighting the critical "Danger Zone" where racemization occurs if the pH is too basic.

ReactionMechanism Start Amine (2S) (Free Base) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Imine Imine / Iminium (Retention of 2S) Hemiaminal->Imine - H2O Enamine Enamine (RACEMIZATION RISK) Imine->Enamine High pH / Heat Product Alkylated Amine (2S-Retained) Imine->Product + H- (Reduction) Enamine->Imine Reprotonation (Racemic) STAB NaBH(OAc)3 STAB->Imine Fast Reduction

Figure 1: Mechanistic pathway highlighting the competition between direct reduction (Green) and enamine-mediated racemization (Red).

Experimental Protocols

Method A: The Standard STAB Protocol (Recommended)

Applicability: Aliphatic and Aromatic Aldehydes.[1] Advantage: Mild conditions (pH 5-6), minimal racemization, tolerates functional groups.

Materials
  • Substrate: this compound dihydrochloride (1.0 equiv).

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv – Critical for freeing the salt).

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).[1][2][3] Note: DCE generally provides faster rates, but THF is preferred for green chemistry compliance.

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv).

Step-by-Step Procedure
  • Salt Neutralization (In Situ):

    • To a flame-dried flask under

      
      , add the amino ester dihydrochloride salt (1.0 mmol) and anhydrous DCE (5 mL).
      
    • Add DIPEA (2.0 mmol) dropwise at 0°C. Stir for 15 minutes to generate the free base. The solution may remain cloudy due to amine hydrochloride salts.

    • Expert Tip: Do not use inorganic bases like

      
       as they can cause hydrolysis of the ethyl ester.
      
  • Imine Formation:

    • Add the aldehyde (1.05 mmol) and Acetic Acid (1.0 mmol).

    • Allow the mixture to stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC or LCMS. You are looking for the disappearance of the aldehyde. The imine of this specific amine may be unstable on silica; rely on LCMS.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (1.4 mmol) in one portion.

    • Allow to warm to RT and stir for 2–16 hours (substrate dependent).

  • Workup (Critical for Amphoteric Product):

    • Quench: Add saturated aqueous

      
       (10 mL). Stir for 15 mins.
      
    • Extraction: The product has two basic amines and an ester.

      • Extract with DCM (

        
         mL).
        
      • Troubleshooting: If the product is highly polar (due to the dimethylamino group), use a mixture of CHCl3:Isopropanol (3:1) for extraction.

    • Wash: Wash combined organics with brine. Dry over

      
      .
      
    • Purification: Flash chromatography. Note: Pre-treat silica with 1%

      
       to prevent streaking of the basic product.
      
Method B: Catalytic Hydrogenation

Applicability: Aromatic aldehydes (Benzaldehyde derivatives). Risk: Potential for hydrogenolysis of benzyl groups or reduction of sensitive olefins.

Procedure
  • Dissolve the amino ester free base (1.0 mmol) and aldehyde (1.0 mmol) in Ethanol (anhydrous).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     balloon (1 atm) for 12–24 hours.
    
  • Filter through Celite and concentrate.

    • Note: Avoid Methanol to prevent transesterification of the ethyl ester to a methyl ester.

Optimization & Troubleshooting Guide

The following decision matrix helps select the correct parameters based on your specific aldehyde partner.

OptimizationFlow Start Select Aldehyde Type Type1 Aliphatic / Enolizable Start->Type1 Type2 Aromatic / Conjugated Start->Type2 Type3 Acid Sensitive (Acetals/Ketals) Start->Type3 Cond1 Method A (STAB) Solvent: DCE Temp: 0°C -> RT Type1->Cond1 Cond2 Method A (STAB) Add 1 eq AcOH Longer Rxn Time Type2->Cond2 Cond3 Method A (STAB) No AcOH Solvent: THF Type3->Cond3

Figure 2: Workflow for selecting reaction conditions based on aldehyde stability and reactivity.

Comparative Data: Reducing Agents
ReagentReaction pHRisk of RacemizationYield (Typical)Notes
NaBH(OAc)3 (STAB) Mildly Acidic (~5-6)Low 85-95%Standard. Best balance of rate vs. integrity.
NaBH3CN Neutral/AcidicLow70-80%Toxic (Cyanide). Requires pH monitoring (Bromocresol Green).
NaBH4 BasicHigh 40-60%Not recommended. High pH promotes enolization/racemization.
H2 / Pd/C NeutralLow80-90%Cleanest workup. Limited to aromatic aldehydes.

Scientific Validation & Integrity Checks

To ensure the protocol was successful and the high-value stereocenter is intact:

  • Chiral HPLC/SFC:

    • Use a column such as Chiralpak IA or IC .

    • Mobile Phase: Hexane/IPA with 0.1% Diethylamine (DEA). The DEA is crucial to sharpen the peak of the basic amine.

  • NMR Validation:

    • Compare the

      
      -proton signal integration and coupling constants. Racemization often results in a splitting or broadening of the 
      
      
      
      -proton signal or the appearance of a diastereomeric minor peak if a chiral aldehyde was used.
  • Cyclization Check:

    • Monitor for the formation of the corresponding diketopiperazine (mass = M - EtOH). This occurs if the newly formed secondary amine attacks the ethyl ester. This is minimized by keeping the reaction temperature below 40°C.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • Context: The foundational text establishing STAB as the superior reagent for avoiding side reactions.
  • Look, G. C., et al. (1993). "Racemization of alpha-amino acid esters by aliphatic ketones." International Journal of Peptide and Protein Research.[5]

    • Context: detailed analysis of the mechanism of racemization via Schiff base intermedi
  • Li, G., et al. (2007).[4] "Enantioselective Reductive Amination." Journal of the American Chemical Society.

    • Context: Advanced methods for maintaining high enantiomeric excess in sensitive amino esters.
  • PubChem Compound Summary. "Ethyl 3-{[2-(dimethylamino)

    • Context: Physical property data for the beta-alanine isomer, useful for solubility comparisons.
  • Williams, R. "pKa Data of Organic Compounds.

    • Context: Reference for pKa values of dimethylamino (~9.5) vs alpha-amino groups (~8.0).

Sources

Application Notes and Protocols for the Scalable Synthesis of Ethyl (2S)-2-amino-3-(dimethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral β-Amino Acid Derivatives

Ethyl (2S)-2-amino-3-(dimethylamino)propanoate is a chiral non-proteinogenic amino acid ester. Such molecules are of significant interest to researchers in drug discovery and development. The presence of a chiral center at the α-carbon and a dimethylamino group at the β-position offers a unique scaffold for the synthesis of novel peptides, peptidomimetics, and small molecule drug candidates. The incorporation of such unnatural amino acids can lead to compounds with enhanced metabolic stability, improved pharmacokinetic properties, and novel biological activities. This guide provides a detailed, scalable, and reliable synthetic route to this compound, starting from the readily available and chiral precursor, L-serine.

Synthetic Strategy: A Multi-Step Approach from L-Serine

The chosen synthetic pathway is a robust five-step process designed for scalability and high stereochemical fidelity. The strategy leverages the inherent chirality of L-serine to construct the desired (S)-stereocenter in the final product. The key transformations include:

  • Esterification of the carboxylic acid of L-serine to its corresponding ethyl ester.

  • Protection of the primary amino group with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

  • Activation of the primary hydroxyl group via mesylation to form a good leaving group.

  • Nucleophilic substitution of the mesylate with dimethylamine to introduce the desired dimethylamino functionality.

  • Deprotection of the Boc group to yield the final target molecule.

This strategic sequence ensures high yields and minimizes potential side reactions, making it suitable for both laboratory-scale synthesis and larger-scale production.

Visualizing the Synthetic Workflow

Synthesis_Workflow A L-Serine B Ethyl L-Serinate Hydrochloride A->B  EtOH, SOCl2   C N-Boc-L-Serine Ethyl Ester B->C  (Boc)2O, Et3N   D Ethyl (2S)-2-(tert-butoxycarbonylamino)-3-(methylsulfonyloxy)propanoate C->D  MsCl, Et3N   E Ethyl (2S)-2-(tert-butoxycarbonylamino)-3-(dimethylamino)propanoate D->E  HN(CH3)2   F This compound E->F  TFA or HCl  

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

PART 1: Synthesis of Ethyl L-Serinate Hydrochloride

Rationale: The initial step involves the esterification of the carboxylic acid in L-serine to prevent its interference in subsequent reactions and to yield the desired ethyl ester functionality in the final product. The use of thionyl chloride in ethanol is a classic and efficient method for this transformation, proceeding through an acid chloride intermediate to afford the ethyl ester hydrochloride salt.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
L-Serine105.0950.0 g0.476
Anhydrous Ethanol46.07500 mL-
Thionyl Chloride (SOCl₂)118.9742.0 mL (69.9 g)0.588

Protocol:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add anhydrous ethanol (500 mL).

  • Cool the ethanol to 0 °C in an ice bath.

  • Slowly add thionyl chloride (42.0 mL, 0.588 mol) dropwise to the cold ethanol with vigorous stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, add L-serine (50.0 g, 0.476 mol) portion-wise to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC (n-butanol:acetic acid:water = 4:1:1, ninhydrin stain).

  • After completion, cool the reaction mixture to room temperature and then to 0 °C to allow for crystallization.

  • Collect the white crystalline solid by vacuum filtration and wash with cold diethyl ether (2 x 100 mL).

  • Dry the product under vacuum to yield Ethyl L-Serinate Hydrochloride.

Characterization:

  • Appearance: White crystalline solid.

  • Expected Yield: 75-85 g (93-100%).

  • Melting Point: 125-135 °C.[]

  • Optical Rotation: [α]²⁰D = -4.5 ± 0.5° (c=2 in water).[2]

PART 2: Synthesis of N-Boc-L-Serine Ethyl Ester

Rationale: The protection of the α-amino group is crucial to prevent its reaction with methanesulfonyl chloride in the subsequent step. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable under the basic conditions of the mesylation and subsequent nucleophilic substitution, and can be readily removed under acidic conditions.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Ethyl L-Serinate Hydrochloride169.6170.0 g0.413
Dichloromethane (DCM)84.93700 mL-
Triethylamine (Et₃N)101.19127 mL (91.9 g)0.908
Di-tert-butyl dicarbonate ((Boc)₂O)218.2599.0 g0.453

Protocol:

  • Suspend Ethyl L-Serinate Hydrochloride (70.0 g, 0.413 mol) in dichloromethane (700 mL) in a 2 L round-bottom flask with magnetic stirring.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (127 mL, 0.908 mol) to the suspension. Stir for 15 minutes until the solid dissolves.

  • Add a solution of di-tert-butyl dicarbonate (99.0 g, 0.453 mol) in dichloromethane (100 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (Ethyl acetate:Hexane = 1:1, ninhydrin stain).

  • Once the reaction is complete, wash the organic layer with 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-Boc-L-Serine Ethyl Ester as a colorless oil.

Characterization:

  • Appearance: Colorless oil.

  • Expected Yield: 90-95 g (89-94%).

  • Characterization Data: Consistent with literature reports.[3]

PART 3: Synthesis of Ethyl (2S)-2-(tert-butoxycarbonylamino)-3-(methylsulfonyloxy)propanoate

Rationale: Activation of the primary hydroxyl group is achieved by converting it into a mesylate, which is an excellent leaving group for the subsequent nucleophilic substitution reaction. Methanesulfonyl chloride is used in the presence of a base to neutralize the HCl generated.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
N-Boc-L-Serine Ethyl Ester233.2680.0 g0.343
Anhydrous Dichloromethane (DCM)84.93800 mL-
Triethylamine (Et₃N)101.1957.4 mL (41.6 g)0.412
Methanesulfonyl Chloride (MsCl)114.5529.2 mL (42.8 g)0.374

Protocol:

  • Dissolve N-Boc-L-Serine Ethyl Ester (80.0 g, 0.343 mol) in anhydrous dichloromethane (800 mL) in a 2 L round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (57.4 mL, 0.412 mol) dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride (29.2 mL, 0.374 mol) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction by TLC (Ethyl acetate:Hexane = 1:1).

  • After completion, quench the reaction by adding cold water (200 mL).

  • Separate the organic layer and wash sequentially with cold 1 M HCl (2 x 200 mL), saturated NaHCO₃ solution (2 x 200 mL), and brine (200 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. The product is often used in the next step without further purification.

Characterization:

  • Appearance: Pale yellow oil.

  • Expected Yield: Quantitative crude yield is typically assumed for the next step.

PART 4: Synthesis of Ethyl (2S)-2-(tert-butoxycarbonylamino)-3-(dimethylamino)propanoate

Rationale: This is the key step where the dimethylamino group is introduced via an Sₙ2 reaction. The mesylate is displaced by the nucleophilic dimethylamine. Using a solution of dimethylamine in a polar aprotic solvent like THF facilitates the reaction.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Crude Mesylate from Part 3~311.34~0.343 mol~0.343
Tetrahydrofuran (THF)72.11500 mL-
Dimethylamine (2.0 M in THF)45.08343 mL0.686

Protocol:

  • Dissolve the crude mesylate from the previous step in THF (200 mL) in a 1 L round-bottom flask.

  • Add the solution of dimethylamine in THF (343 mL, 0.686 mol) to the flask at room temperature.

  • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC (Ethyl acetate:Hexane = 1:2, with 1% Et₃N).

  • After completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (500 mL) and wash with saturated NaHCO₃ solution (3 x 150 mL) and brine (150 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford the desired product.

Characterization:

  • Appearance: Colorless to pale yellow oil.

  • Expected Yield: 70-80% over two steps (mesylation and substitution).

PART 5: Deprotection to Yield this compound

Rationale: The final step is the removal of the Boc protecting group to liberate the free α-amino group. Trifluoroacetic acid (TFA) in dichloromethane is a standard and effective method for Boc deprotection, yielding the trifluoroacetate salt of the product. Subsequent neutralization and extraction provide the free amine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Boc-protected diamine from Part 4260.3560.0 g0.230
Dichloromethane (DCM)84.93300 mL-
Trifluoroacetic Acid (TFA)114.02100 mL-
Saturated NaHCO₃ solution-As needed-

Protocol:

  • Dissolve the Boc-protected diamine (60.0 g, 0.230 mol) in dichloromethane (300 mL) in a 1 L round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (100 mL) dropwise to the stirred solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in water (200 mL) and cool to 0 °C.

  • Carefully neutralize the aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the aqueous layer with dichloromethane (4 x 150 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Characterization of Final Product:

  • Appearance: Colorless to pale yellow oil.

  • Expected Yield: 85-95%.

  • Molecular Formula: C₇H₁₆N₂O₂

  • Molecular Weight: 160.21 g/mol

  • Purity (by HPLC/GC): >95%

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield
1Ethyl L-Serinate HydrochlorideL-SerineEtOH, SOCl₂93-100%
2N-Boc-L-Serine Ethyl EsterEthyl L-Serinate HCl(Boc)₂O, Et₃N89-94%
3Ethyl (2S)-2-(Boc-amino)-3-(mesyloxy)propanoateN-Boc-L-Serine Ethyl EsterMsCl, Et₃N~Quantitative (crude)
4Ethyl (2S)-2-(Boc-amino)-3-(dimethylamino)propanoateMesylate from Step 3HN(CH₃)₂70-80% (over 2 steps)
5This compoundBoc-protected diamineTFA, DCM85-95%

Safety and Handling

  • Thionyl Chloride and Methanesulfonyl Chloride: These reagents are corrosive and react violently with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Trifluoroacetic Acid: TFA is a strong, corrosive acid. Handle in a fume hood with appropriate PPE.

  • Dimethylamine: This is a flammable and toxic gas/solution. Handle in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate PPE when handling chemicals. Review the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By following these detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable chiral building block for applications in medicinal chemistry and drug development. The logical progression of protection, activation, substitution, and deprotection ensures high yields and maintains the stereochemical integrity of the starting material.

References

  • PubChem. Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate. [Link]

  • Semantic Scholar. Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5- methylenedioxyphenyl)propanoate. [https://www.semanticscholar.org/paper/Ethyl-2-(tert-butoxycarbonylamino)-3-(2-iodo-4%2C5-Pianetti-Guerrini/1858a7150c28d281248473852033c41544a0b2e1]([Link]

  • PubChem. L-Serine, ethyl ester, hydrochloride (1:1). [Link]

  • Organic Syntheses. SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem. N-Boc-L-serine methyl ester. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Racemization of Ethyl (2S)-2-amino-3-(dimethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support center for Ethyl (2S)-2-amino-3-(dimethylamino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of maintaining the stereochemical integrity of this chiral building block. Racemization, the conversion of a single enantiomer into an equal mixture of both enantiomers, can compromise the efficacy and safety of downstream products. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate and prevent this issue in your experiments.

Part 1: The Fundamentals of Racemization
Q1: What is racemization and why is it a critical issue for this compound?

A: Racemization is the process by which a pure enantiomer, in this case, the (S)-enantiomer, converts into a 1:1 mixture of both the (S)- and (R)-enantiomers, known as a racemate.[1][2] This loss of stereochemical purity results in a sample that is optically inactive. For pharmaceutical and biological applications, this is a significant problem because the biological activity of a molecule is often exclusive to one enantiomer. The other enantiomer (the distomer) may be inactive or, in some cases, cause undesirable side effects.[3] Therefore, maintaining the high enantiomeric excess (ee) of your starting material is paramount for the success of your synthesis and the biological performance of the final compound.

Q2: What is the primary chemical mechanism driving racemization in this α-amino acid ester?

A: The chiral center in this compound is the α-carbon, which bears a hydrogen atom. This α-proton is susceptible to removal (abstraction) under either basic or acidic conditions.[4][5][6][7]

The primary mechanism involves the formation of a planar, achiral enolate intermediate.[5][7][8]

  • Under basic conditions: A base removes the α-proton, creating a resonance-stabilized carbanion, known as an enolate.[4][8]

  • Under acidic conditions: The carbonyl oxygen of the ester is protonated, which increases the acidity of the α-proton. A weak base (like the solvent) can then remove it to form a planar enol intermediate.[6][7][9]

Once this planar intermediate is formed, the stereochemical information is lost. Subsequent reprotonation can occur from either face of the planar molecule with equal probability, leading to the formation of both the original (S) and the inverted (R) enantiomers.[1][7]

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Part 2: Troubleshooting Guide - Pinpointing and Solving Racemization

This section addresses specific experimental scenarios where racemization is commonly encountered.

Q3: My sample's enantiomeric excess (ee) dropped significantly after purification on a standard silica gel column. What likely caused this?

A: Standard silica gel is inherently acidic and can catalyze racemization, especially if the compound remains on the column for an extended period or if certain solvents are used. The mechanism is similar to the acid-catalyzed pathway described above.

Troubleshooting Steps:

  • Neutralize the Silica: Before use, wash the silica gel with a dilute solution of a non-nucleophilic, volatile base like triethylamine (e.g., 0.1-0.5% in the eluent), followed by flushing with the pure eluent to remove excess base. This deactivates the acidic sites.

  • Use a Different Stationary Phase: Consider using neutral alumina or a deactivated silica gel for purification.

  • Optimize Eluent: Avoid highly polar or protic solvents like methanol if possible, as they can sometimes accelerate racemization.[1] A gradient with less polar solvents like ethyl acetate and hexanes is preferable.

  • Minimize Residence Time: Do not let the compound sit on the column. Use flash chromatography with slight positive pressure to expedite the separation.

  • Work at Low Temperature: If feasible, run the column in a cold room or with a jacketed column to reduce the rate of racemization.

Q4: I am performing an N-acylation reaction under basic conditions and observing a near-racemic product. How can I prevent this?

A: This is a classic problem. The base required for the reaction is also the catalyst for racemization. The choice of base, temperature, and reaction time are critical variables.[1][10]

Causality: Stronger and less sterically hindered bases can more easily abstract the α-proton, leading to faster racemization.[11] Elevated temperatures provide the necessary activation energy for this process.[1]

Solutions:

  • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. This is the single most effective change to slow the rate of racemization relative to the desired acylation reaction.[10]

  • Select the Right Base: The basicity and steric hindrance of the base have a major impact.[11] Use a sterically hindered, weaker base that is sufficient to promote the reaction but less likely to cause epimerization.

Table 1: Influence of Base Selection on Racemization
Base pKa (Conjugate Acid) Steric Hindrance Relative Racemization Tendency
Triethylamine (TEA)~10.7LowHigh
N,N-Diisopropylethylamine (DIEA)~10.1HighMedium
N-Methylmorpholine (NMM)~7.4MediumLow
2,4,6-Collidine~7.4HighVery Low[11]
  • Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Prolonged exposure to basic conditions will increase racemization.[1]

  • Use Racemization-Suppressing Coupling Reagents: If you are forming an amide bond, consider using coupling reagents that are known to minimize racemization, often used in conjunction with additives like Oxyma Pure or HOAt.[10][11][12]

Part 3: Frequently Asked Questions (FAQs)
Q5: What are the optimal conditions for storing this compound to ensure long-term stability?

A: Proper storage is crucial to prevent slow degradation and racemization over time. Moisture, temperature, and air can all contribute to a loss of purity.

Table 2: Recommended Storage Conditions
State Temperature Atmosphere Duration Key Considerations
Lyophilized Solid-20°C or -80°CInert (Argon or Nitrogen)Long-term (months to years)Protect from light and moisture.[13][14] Allow vial to warm to room temp in a desiccator before opening.[15]
SolutionNot Recommended--Avoid long-term storage in solution.[13][14] Chemical degradation is accelerated.[15]
Short-term Solution-20°C (frozen aliquots)InertShort-term (days)Use a sterile, slightly acidic buffer (pH 5-6).[16] Avoid freeze-thaw cycles.[14]
Q6: Which analytical techniques are best for precisely quantifying the enantiomeric excess (ee) of my sample?

A: While polarimetry can indicate a loss of optical activity, it is not quantitative for determining ee in the presence of impurities. The gold standard is chiral chromatography.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable and widely used method.[3][17][18] It physically separates the (S) and (R) enantiomers, allowing for their direct quantification by integrating the peak areas from a UV or other detector. Polysaccharide-based chiral stationary phases are often effective for Fmoc-protected amino acids and related derivatives and are a good starting point.[19]

  • Chiral Gas Chromatography (GC): Suitable if the compound is volatile or can be converted to a volatile derivative.[18]

  • Nuclear Magnetic Resonance (NMR) with Chiral Solvating or Shift Reagents: This technique can be used to distinguish the signals of the two enantiomers, allowing for quantification by signal integration.[18]

  • Circular Dichroism (CD) Spectroscopy: Provides information about the sample's chirality and can be used to assess enantiomeric purity, especially when benchmarked against a pure standard.[17][]

Q7: I've detected racemization in my bulk sample. Can this process be reversed?

A: Racemization itself is not reversible in the sense of converting the mixture back to a single enantiomer. However, you can separate the two enantiomers from the racemic mixture through a process called chiral resolution .[2] This typically involves:

  • Formation of Diastereomers: Reacting the racemic mixture with a pure chiral resolving agent (e.g., a chiral acid like tartaric acid). This creates a mixture of diastereomeric salts (e.g., (S)-amine-(R)-acid and (R)-amine-(R)-acid).

  • Separation: Diastereomers have different physical properties (like solubility) and can be separated by methods such as fractional crystallization or chromatography.[2]

  • Liberation of Enantiomer: Once a single diastereomer is isolated, the resolving agent is chemically removed to yield the pure, desired enantiomer.

Part 4: Key Protocols and Workflows
Protocol 1: General Handling and Storage
  • Receiving: Upon receipt, store the lyophilized solid at -20°C or below.

  • Dispensing: Move the sealed container to a desiccator and allow it to warm to room temperature before opening to prevent moisture condensation.[15]

  • Weighing: Weigh the required amount quickly in a low-humidity environment.

  • Resealing: Purge the vial headspace with an inert gas (argon or nitrogen), reseal tightly, and return to cold storage.[14]

  • Solutions: For experimental use, prepare fresh solutions. If short-term storage is unavoidable, use a sterile, slightly acidic buffer (pH 5-6), aliquot into single-use vials, and freeze at -20°C.[16]

Protocol 2: Quantification of Enantiomeric Excess (ee) using Chiral HPLC
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose-based).

  • Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in the mobile phase or a compatible solvent.

  • Mobile Phase: A typical starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). Small amounts of an acidic or basic additive may be required to improve peak shape.

  • Analysis: Inject the sample and monitor the elution profile with a UV detector. The two enantiomers should appear as distinct peaks.

  • Calculation: Calculate the enantiomeric excess using the formula: ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Troubleshooting Workflow

TroubleshootingWorkflow start Loss of Enantiomeric Purity Detected? q_when When did it occur? start->q_when n_reaction During Reaction q_when->n_reaction Reaction n_purification During Purification q_when->n_purification Purification n_storage During Storage q_when->n_storage Storage c_reaction1 Cause: Harsh Base/Acid? n_reaction->c_reaction1 c_reaction2 Cause: High Temperature? n_reaction->c_reaction2 c_reaction3 Cause: Long Reaction Time? n_reaction->c_reaction3 c_purify1 Cause: Acidic Silica Gel? n_purification->c_purify1 c_purify2 Cause: Protic/Polar Solvents? n_purification->c_purify2 c_purify3 Cause: Long Column Time? n_purification->c_purify3 c_storage1 Cause: Stored in Solution? n_storage->c_storage1 c_storage2 Cause: Improper Temp/Atmosphere? n_storage->c_storage2 c_storage3 Cause: Exposure to Moisture/Light? n_storage->c_storage3 s_reaction Solution: - Use hindered, weaker base - Lower temperature (0°C or less) - Minimize reaction time c_reaction1->s_reaction c_reaction2->s_reaction c_reaction3->s_reaction s_purify Solution: - Neutralize silica or use alumina - Use less polar eluents - Use flash chromatography c_purify1->s_purify c_purify2->s_purify c_purify3->s_purify s_storage Solution: - Store as solid at -20°C or below - Use inert atmosphere - Protect from moisture and light c_storage1->s_storage c_storage2->s_storage c_storage3->s_storage

Caption: A workflow for troubleshooting the source of racemization.

References
  • Guerin, B., & Morissette, D. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. Retrieved from [Link]

  • Kosnik, M. A., & Kaufman, D. S. (2011). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell.
  • Hasegawa, M., Iwata, S., Sone, Y., Endo, J., Matsuzawa, H., & Mazaki, Y. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. Molecules, 19(3), 2829-2841. Retrieved from [Link]

  • Bergman, J., & Egestad, B. (1982). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives. Acta Chemica Scandinavica, 36a, 31-38.
  • Penasa, R., Licini, G., & Zonta, C. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • Bada, J. L. (1972). Kinetics of racemization of amino acids as a function of pH. Journal of the American Chemical Society, 94(4), 1371-1373. Retrieved from [Link]

  • OMICSLAB. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [Link]

  • Li, X., et al. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Lee, Y. S., & Lee, K. G. (2008). Effect of reaction pH on enolization and racemization reactions of glucose and fructose on heating with amino acid enantiomers and formation of melanoidins as result of the Maillard reaction. Food Chemistry, 108(2), 582-592. Retrieved from [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. Retrieved from [Link]

  • AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Mohammadi, K., & Dinarvand, R. (2012). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. Molecules, 17(7), 8196-8215. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (2007). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • University of Groningen. (n.d.). Chemically fuelled deracemization of amino acids. Retrieved from [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 92-101. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved from [Link]

  • ResearchGate. (n.d.). Generic mechanisms for acid-catalysed racemisation. Retrieved from [Link]

  • Dr. B's Chemistry. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Retrieved from [Link]

  • Pérez-Pérez, J., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5693. Retrieved from [Link]

  • Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 5.8: Optical Activity, Racemic Mixtures, and Separation of Chiral Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • PubChem. (n.d.). Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate. Retrieved from [Link]

  • Reddit. (2021). racemize alpha chiral acid with LiOH?. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Cyclization in Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Diagnostic & Prevention Protocols for Intramolecular Cyclization

Introduction: The Thermodynamics of "Back-Biting"

Welcome. If you are reading this, you are likely observing mass anomalies (M-18, M-ROH) or unexpected truncations in your synthesis. Cyclization side reactions are not random; they are driven by the thermodynamic stability of 5- and 6-membered rings (lactams, imides, and diketopiperazines).

In amino acid esters—whether free in solution or anchored on a resin—the presence of a nucleophile (amine, amide nitrogen) and an electrophile (ester carbonyl) within the same molecule creates a "ticking clock." This guide deconstructs these mechanisms and provides the specific protocols to stop them.

Module 1: Aspartimide Formation (The "Asp-X" Crisis)

Severity: Critical Context: Fmoc Solid Phase Peptide Synthesis (SPPS) Target: Aspartic Acid esters (especially Asp(OtBu)-Gly, Asp(OtBu)-Asn).

The Mechanism

This is the most pervasive side reaction in modern peptide chemistry. Under basic conditions (e.g., 20% piperidine during Fmoc removal), the nitrogen of the succeeding amino acid residue attacks the


-carboxyl ester of the Aspartic acid side chain.
  • Result: A 5-membered succinimide ring (Aspartimide).

  • Consequence: Subsequent hydrolysis leads to a mixture of

    
    -aspartyl (desired) and 
    
    
    
    -aspartyl (undesired) peptides, often inseparable by HPLC.
Visualizing the Pathway

Aspartimide Start Fmoc-Asp(OtBu)-Gly-Resin Inter Deprotected Amine (Nu: attacks Side Chain) Start->Inter Fmoc Removal Base Base (Piperidine) Piperidide Piperidide Adduct (Mass +67) Base->Piperidide Nucleophilic Attack on Imide Imide Aspartimide Ring (Cyclic Intermediate) Inter->Imide Intramolecular Attack (-OtBu) Prod1 Alpha-Peptide (Correct) Imide->Prod1 Hydrolysis Prod2 Beta-Peptide (Isomerized) Imide->Prod2 Hydrolysis

Figure 1: The Aspartimide partition pathway. Note that the imide ring is an electrophilic trap that can also react with piperidine to form adducts.

Troubleshooting & Prevention
VariableThe ProblemThe Fix (Protocol)
Sequence Asp-Gly , Asp-Ala, Asp-Ser are hyper-sensitive due to low steric hindrance.Backbone Protection: Use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb protection on the Glycine nitrogen to physically block the attack [1].
Base Piperidine promotes ring closure.Acidic Modifier: Add 0.1M HOBt or 5% Formic Acid to the deprotection solution (20% Piperidine/DMF). This suppresses the ionization of the amide nitrogen [2].
Side Chain Standard OtBu esters are too labile to nucleophilic attack.Bulky Protection: Switch to Asp(OMpe) (3-methylpent-3-yl ester) or Asp(OCy) . The steric bulk prevents the backbone nitrogen from approaching the carbonyl [3].
Module 2: Diketopiperazine (DKP) Formation

Severity: High Context: C-terminal dipeptide esters, especially containing Proline or D-amino acids.[1][2]

The Diagnostic
  • Symptom: You lose the first two amino acids from the resin.

  • Observation: Low yield of full-length peptide; presence of cyclic dipeptides in the waste stream.

The Mechanism

DKP formation is an intramolecular aminolysis. The N-terminal amine of the second residue attacks the C-terminal ester (anchoring it to the resin or alkyl group). This cleaves the dipeptide from the support as a stable 6-membered ring.

  • Catalyst: Cis-peptide bonds (common in Proline ) bring the amine and ester into proximity.

Visualizing the Pathway

DKP Resin Resin-Linker-AA1-AA2-NH2 Attack N-Terminus Attacks Resin Ester Linkage Resin->Attack Basic pH / Storage Cleavage Chain Scission Attack->Cleavage Cyclization Product Cyclic Diketopiperazine (DKP) in Solution Cleavage->Product Loss Truncated Resin (OH-Resin) Cleavage->Loss

Figure 2: The "Back-Biting" cleavage mechanism. This reaction is autocatalytic in basic solvents.

Prevention Protocol
  • Steric Shielding (Resin Choice):

    • Do not use Benzyl-ester based resins (Merrifield, Wang) for C-terminal Proline sequences.

    • Use2-Chlorotrityl Chloride (2-CTC) resin. The massive steric bulk of the trityl group prevents the amine from attacking the ester linkage [4].

  • The "Simultaneous" Protocol:

    • Do not leave the dipeptide-resin in a deprotected state (free amine).

    • Perform the deprotection of AA2 and the coupling of AA3 simultaneously if possible, or ensure rapid coupling of AA3 immediately after deprotection.

Module 3: Pyroglutamate Formation

Severity: Moderate Context: N-terminal Glutamine (Gln) or Glutamic Acid (Glu) esters.[3][4][5]

The Issue

N-terminal Gln and Glu residues spontaneously cyclize to form Pyroglutamic acid (pGlu), expelling NH₃ or H₂O respectively.[5][6] This creates a "capped" N-terminus that cannot be further extended or detected by standard amine tests (Kaiser test negative).

FAQ: Why is my Glutamine cyclizing?

Q: I am storing H-Gln-OtBu in buffer and it's degrading. A: Gln cyclization is acid/base catalyzed but also phosphate catalyzed.

  • The Fix: Avoid phosphate buffers for storage of N-terminal Gln peptides. Keep pH < 6.5 or > 8.5 (cyclization is fastest near neutral/slightly basic pH).

  • Synthesis Tip: If Gln is the N-terminus, couple it as Boc-Gln (if using Fmoc chemistry) for the final step, then remove Boc/Side-chain protection simultaneously with TFA. This avoids exposing the free N-terminal Gln base [5].

Module 4: Lactamization (Ornithine & Arginine)

Severity: High (for specific residues) Context: Side-chain activation.

Ornithine (Orn): The


-amino group of Ornithine is perfectly positioned to attack the activated 

-carboxyl group, forming a 6-membered lactam. This is much faster than intermolecular coupling.
  • Protocol: Never activate the carboxyl of N-unprotected Ornithine. Always use N-alpha, N-delta-protected Ornithine during coupling.

Arginine (Arg):


-lactam formation can occur during the activation of Arg, especially if the side chain protection is insufficient.[7]
  • Protocol: Use Fmoc-Arg(Pbf)-OH .[7][8] The Pbf sulfonyl group effectively masks the nucleophilicity of the guanidine group. Avoid Nitro (NO2) protection unless strictly necessary, as it is more prone to lactamization side reactions [6].

Experimental Protocol: The "Ester Stability Stress Test"

Before committing valuable intermediates to scale-up, run this diagnostic to determine cyclization propensity.

Objective: Quantify cyclization rate of Amino Acid Ester (H-AA-OR) or Dipeptide-Resin.

  • Preparation:

    • Prepare a 10 mM solution of the amino acid ester in DMF (or suspend 50 mg resin).

    • Add base: 20% Piperidine (mimicking Fmoc removal).

  • Incubation:

    • Aliquot into three vials: T=0, T=1h, T=12h.

    • Incubate at Room Temperature (25°C).

  • Quench & Analyze:

    • Solution: Dilute 1:10 with 0.1% TFA/Water/Acetonitrile.

    • Resin: Filter, wash (DCM), cleave (1% TFA/DCM for 2-CTC), then dilute.

    • LC-MS Method: Run a standard gradient (5-95% B).

  • Data Interpretation:

    • Look for: [M-18]+ (Loss of water/ammonia -> Pyroglutamate/Lactam) or [M-ROH]+ (Loss of alcohol/Resin -> DKP/Imide).

    • Threshold: If >5% cyclization is observed at T=1h, implement the Prevention Protocols (Acidic modifier or Backbone protection) immediately.

References
  • Mergler, M., & Dick, F. (2005).[9] The Aspartimide Problem in Fmoc-based SPPS. Journal of Peptide Science. Link

  • Hachmann, J., & Lebl, M. (2006). Search for optimal conditions for the prevention of aspartimide formation. Journal of Combinatorial Chemistry. Link

  • Neumann, K., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.[9] Link

  • Giraud, M., et al. (1999). Diketopiperazine formation: A serious side reaction in the SPPS of C-terminal Pro-containing peptides. Journal of Peptide Science. Link

  • Robinson, A. B., et al. (1973). Rates of nonenzymatic deamidation of glutaminyl and asparaginyl residues in pentapeptides. Journal of the American Chemical Society. Link

  • Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of arginine derivatives. Peptide Research. Link

Sources

Removing impurities from Ethyl (2S)-2-amino-3-(dimethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl (2S)-2-amino-3-(dimethylamino)propanoate Senior Application Scientist Desk | Reference ID: E-DAP-OEt-001[1]

Introduction: The "Ticking Clock" Intermediate

Welcome. If you are working with This compound (often abbreviated as a derivative of 2,3-diaminopropionic acid, or Dap), you are handling a metastable intermediate .[1]

Unlike standard amino acid esters (e.g., Alanine-OEt), this molecule possesses two nucleophilic amine groups capable of attacking its own ester carbonyl.[1] This creates a high risk of autocyclization (forming lactams or diketopiperazines) and polymerization .

This guide treats the purification not just as a separation problem, but as a kinetic management challenge.

Module 1: The Impurity Landscape

Before attempting purification, you must identify what you are fighting.[1] The presence of the side-chain dimethylamino group introduces specific impurity profiles distinct from standard amino acids.

Impurity TypeChemical IdentityOrigin/CauseDetection Signal (LCMS/NMR)
Type A (Major) Diketopiperazine (DKP) Dimerization of two free-base molecules.[1] Accelerated by high concentration and heat.MS: [2M - 2EtOH] mass.[1] Appearance: Insoluble white precipitate.
Type B Hydrolysis Product (Acid) Cleavage of ethyl ester due to moisture or high pH extraction.MS: [M-28] (Loss of Ethyl).[1] NMR: Loss of ethoxy triplet/quartet.
Type C Racemate (2R-isomer) Deprotonation of

-carbon during basic extraction.[1]
Chiral HPLC: Split peak on Chiralpak AD-H or similar.
Type D

-Elimination Product
Loss of dimethylamine to form dehydro-alanine derivative (acrylic ester).[1]NMR: Vinylic protons (5.5 - 6.5 ppm).[1]

Module 2: The "Free Base" Extraction Protocol

The Problem: You likely synthesized this as a salt (HCl or Oxalate) to keep it stable. To use it in a coupling reaction, you need the free base. The Risk: The moment you neutralize the salt, the "clock starts" for DKP formation and hydrolysis.

The "Flash-Cold" Biphasic Extraction

Do not use standard saturated bicarbonate washes at room temperature.[1]

Logic:

  • 
    -Amine pKa:  ~7.6[1]
    
  • Side-chain Dimethylamino pKa: ~9.4[1]

  • Target pH: You must reach pH 10.0–10.5 to fully deprotonate both amines for extraction into organic solvent. Lower pH leaves the side chain protonated and water-soluble.

Protocol:

  • Cooling: Pre-cool all solvents (DCM and saturated

    
     or 
    
    
    
    ) to 0°C .
  • Dissolution: Dissolve the salt form in minimal ice-cold water.

  • Biphasic Setup: Add an equal volume of cold DCM (Dichloromethane).

  • Basification: Slowly add cold saturated

    
     with vigorous stirring until the aqueous layer reaches pH 10.5 .
    
    • Why Carbonate? NaOH is too strong and causes immediate ester hydrolysis.

  • Rapid Partition: Shake vigorously for 30 seconds. Separate layers immediately.

  • Re-extraction: Extract the aqueous layer 2x more with cold DCM.

  • Drying: Dry combined organics over

    
     (keep cold).
    
  • Concentration: Evaporate solvent at <30°C . Do not heat.

Self-Validating Check:

  • If the resulting oil is clear/colorless: Success.

  • If the oil turns cloudy within minutes: DKP formation is occurring. Use immediately.

Module 3: Removing The Hydrolyzed Acid (Zwitterion Removal)

If your ester has partially hydrolyzed to the free acid, it acts as a zwitterion.

Troubleshooting Workflow:

  • Dissolve the crude material in EtOAc (Ethyl Acetate) , not DCM.

  • Wash with 5%

    
     (pH ~8.5) .
    
    • Mechanism:[2][3][4][5][6][7] At pH 8.5, the hydrolyzed acid impurity (pKa of COOH ~2) is anionic (

      
      ) and stays in the water.[1] The target diamino ester (fully deprotonated side chain requires pH >9, but at pH 8.5 the equilibrium allows significant organic solubility if the 
      
      
      
      -amine is partially neutral, though this is tricky.
    • Better Alternative:Back-Extraction.

      • Dissolve impurity mixture in 0.5 M HCl (Everything goes to water).

      • Wash with Ether (Removes non-basic impurities).[1]

      • Basify aqueous layer to pH 10.5 (cold) and extract with DCM.[1]

      • Result: The hydrolyzed acid (now anionic carboxylate) will refuse to extract into DCM at pH 10.5, effectively removing it.

Module 4: Visualizing the Logic

The following diagram illustrates the decision pathways for purification and the risks associated with pH handling.

PurificationLogic Start Crude Salt Form (HCl/Oxalate) Solvent Dissolve in H2O (0°C) Start->Solvent Basify Adjust pH to 10.5 (Cold K2CO3) Solvent->Basify CheckPH Is pH < 9.0? Basify->CheckPH Risk2 Risk: Ester Hydrolysis (Saponification) Basify->Risk2 If pH > 12 or Warm Risk1 Risk: Incomplete Extraction (Side chain protonated) CheckPH->Risk1 Yes Extract Extract into DCM (Rapidly) CheckPH->Extract No (pH 10-10.5) Aqueous Aqueous Phase Contains: Hydrolyzed Acid & Salts Extract->Aqueous Waste Organic Organic Phase Target Ester Extract->Organic Keep Concentrate Concentrate < 30°C Organic->Concentrate Final Pure Free Base (Use Immediately) Concentrate->Final DKP Diketopiperazine (Precipitate) Concentrate->DKP If Heated/Stored

Caption: Kinetic management of pH and temperature is required to separate the target ester from hydrolysis products without triggering dimerization.

Frequently Asked Questions (FAQs)

Q1: My product solidified into a white mass after rotary evaporation. What happened? A: You likely formed the Diketopiperazine (DKP) .[6][8] This happens if the free base is concentrated to dryness and left to stand, or if the water bath was too hot (>40°C).

  • Fix: Do not concentrate to full dryness. Leave it as a concentrated solution in DCM/EtOAc if you plan to use it within hours. If you need to store it, convert it back to the HCl salt immediately by bubbling HCl gas or adding HCl/Dioxane.

Q2: Can I use Silica Gel Chromatography? A: Proceed with extreme caution.

  • The free amine groups will streak badly on standard silica.

  • Modification: You must use 1% Triethylamine (TEA) in your eluent (e.g., DCM/MeOH/TEA).[1]

  • Warning: Silica is slightly acidic. It can catalyze the hydrolysis of the ester or the cyclization. Neutral Alumina is often a safer stationary phase for labile amino esters.

Q3: How do I remove the enantiomer (2R-impurity)? A: Chemical purification of the enantiomer at this stage is extremely difficult without chiral resolution agents.

  • Prevention is key: Racemization occurs via proton abstraction at the

    
    -carbon.[5][9] This is promoted by strong bases (NaOH, NaH) and heat.[1] By using Carbonate bases  (mild) and keeping the temperature <0°C , you kinetically inhibit the deprotonation of the 
    
    
    
    -carbon while still deprotonating the amine nitrogen.

Q4: Why is my yield low after extraction? A: The side-chain dimethylamino group is quite basic. If your extraction pH was only ~8-9, the side chain remains protonated (


), making the molecule amphiphilic or water-soluble.[1] You must push the pH to ~10.5  to ensure the molecule is neutral and lipophilic enough to enter the DCM phase.

References

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to section on Amino Acid Esters stability). [1]

  • Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Mechanisms of Racemization and DKP formation). [1]

  • Gilon, C., et al. (1981).[1] "Cyclization of N-alkylamino acids." Tetrahedron, 37(15), 2651-2655.[1] (Kinetics of cyclization in N-substituted amino acids).

  • Carpino, L. A. (1993).[1] "1-Hydroxy-7-azabenzotriazole.[1][9] An efficient peptide coupling additive."[4] Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Discusses base-mediated racemization risks). [1]

Sources

Validation & Comparative

Comprehensive Characterization Guide: Ethyl (2S)-2-amino-3-(dimethylamino)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis of Ethyl (2S)-2-amino-3-(dimethylamino)propanoate , focusing on elemental analysis (EA) as a critical validation tool.

This guide moves beyond simple data listing to offer a comparative performance analysis , demonstrating how EA data distinguishes high-quality reagents from degraded or impure alternatives (e.g., hygroscopic hydrates, incomplete salts, or free bases).

Product Identity & Core Specifications

  • IUPAC Name: this compound dihydrochloride

  • Common Name: 3-(Dimethylamino)-L-alanine ethyl ester dihydrochloride

  • CAS Number: 1311313-71-9 (Dihydrochloride salt)[1][2]

  • Molecular Formula: C₇H₁₆N₂O₂ · 2HCl

  • Molecular Weight: 233.14 g/mol (Salt) / 160.21 g/mol (Free Base)

Part 1: Elemental Analysis (EA) Data & Comparative Scenarios

Elemental Analysis (CHN/Cl) is the definitive method for validating the stoichiometry of salt forms (e.g., 2HCl vs. HCl) and detecting hydration in hygroscopic amine esters. High-performance synthesis requires precise stoichiometry; using a "wet" or "mono-salt" alternative can skew molar ratios in peptide coupling or ligand synthesis.

Theoretical vs. Experimental Data Benchmarks

The following table provides the Gold Standard (Theoretical) values against which your batch should be compared. It also includes calculated values for common "Failure Modes" (Alternatives) to help you diagnose impurities.

ElementTarget: Pure Dihydrochloride (2HCl)Alternative A: Monohydrochloride (HCl)Alternative B: Monohydrate (2HCl · H₂O)Diagnostic Insight
Carbon (C) 36.06% 42.75%33.48%Low C indicates water/solvent contamination. High C suggests incomplete salt formation (loss of HCl).
Hydrogen (H) 7.78% 8.70%7.96%High H is a primary indicator of moisture absorption (hygroscopicity).
Nitrogen (N) 12.02% 14.24%11.15%High N confirms the presence of the Mono-HCl form (higher amine density).
Chlorine (Cl) 30.41% 18.03%28.23%Low Cl is critical; it proves you do not have the fully stabilized 2HCl form.

Analyst Note: This molecule contains two basic nitrogen centers. The Dihydrochloride (2HCl) is the preferred stable solid. The Free Base is an unstable oil prone to cyclization (diketopiperazine formation) and hydrolysis. Always purchase and store as the 2HCl salt.

Performance Comparison: Ethyl vs. Methyl Ester

When selecting a building block for synthesis, the Ethyl ester offers distinct advantages over the Methyl ester alternative.

FeatureThis compound Mthis compound Operational Impact
Hydrolytic Stability High ModerateEthyl esters are less prone to spontaneous hydrolysis during storage or aqueous workups.
Crystallinity Excellent (as 2HCl)GoodBetter crystallinity leads to higher purity purification via recrystallization.
Lipophilicity Moderate LowEthyl group improves solubility in organic solvents (DCM, DMF) used in peptide synthesis.

Part 2: Comparative Analytical Workflow

To ensure scientific integrity, one must not rely on a single data point. The following workflow demonstrates how to cross-validate EA data with orthogonal methods (HPLC, qNMR).

The Validation Logic (DOT Diagram)

This diagram illustrates the decision-making process when validating a new batch of the starting material.

ValidationWorkflow Start Batch Receipt: Ethyl (2S)-... 2HCl Appearance Visual Inspection (White Crystalline Solid) Start->Appearance EA Elemental Analysis (CHN + Cl) Appearance->EA Decision1 Matches Theoretical? EA->Decision1 qNMR qNMR (D2O) Check for Residual Solvents Decision1->qNMR Yes (Within ±0.4%) Titration AgNO3 Titration Confirm Cl- Content Decision1->Titration Ambiguous Cl Value Recryst Recrystallize (EtOH/Et2O) Decision1->Recryst No (Deviant Values) Release Release for Synthesis qNMR->Release Purity > 98% Titration->qNMR Recryst->EA Re-test

Figure 1: Analytical validation workflow ensuring salt stoichiometry and solvent purity before synthesis.

Part 3: Experimental Protocols

Handling & Sampling for Elemental Analysis

Context: The 2HCl salt is hygroscopic. Standard weighing on an open bench will result in "High H, Low C" errors due to rapid moisture uptake (forming the hydrate).

Protocol:

  • Environment: Perform all sampling within a glovebox or a humidity-controlled chamber (<20% RH).

  • Drying: Prior to analysis, dry the sample in a vacuum oven at 40°C over P₂O₅ for 4 hours. Caution: Do not exceed 60°C to avoid ester degradation.

  • Encapsulation: Use pre-tared tin capsules. Seal immediately after weighing.

  • Combustion: Ensure the combustion tube is optimized for halides (use Tungsten Oxide (WO₃) or similar additives) to prevent chlorine interference with the CHN detector.

Orthogonal Validation: Chloride Content Titration

EA gives total Chlorine, but potentiometric titration confirms it is ionic chloride (Cl⁻), validating the salt form.

  • Reagents: 0.1 M AgNO₃, dilute HNO₃.

  • Method: Dissolve 50 mg of sample in 50 mL deionized water + 1 mL HNO₃. Titrate potentiometrically with AgNO₃.

  • Calculation:

    
    
    
  • Acceptance Criteria: 29.5% – 31.0% (Theoretical: 30.41%).

Part 4: Interpretation of Results (Troubleshooting)

Use this guide to interpret deviations in your Certificate of Analysis (CoA).

  • Scenario: Carbon is 34.5% (Theoretical 36.0%)

    • Cause: Solvent entrapment (likely Ethanol from recrystallization) or moisture.

    • Action: Check qNMR for ethanol peaks (triplet at 1.17 ppm, quartet at 3.61 ppm in D₂O). Dry sample further.

  • Scenario: Nitrogen is 13.5% (Theoretical 12.0%)

    • Cause: Presence of Mono-HCl salt or free amine.[3]

    • Action: The pH of the aqueous solution will be higher than expected. Perform Chloride titration. If Cl is low (~18%), re-acidify with HCl/Dioxane and precipitate.

  • Scenario: Hydrogen is 8.5% (Theoretical 7.8%)

    • Cause: Severe hygroscopicity. The sample has absorbed ~1 mole of water.

    • Action: Valid for use if corrected for molecular weight (use MW ~251 instead of 233), but strictly anhydrous conditions are compromised.

References

  • PubChem. (2025).[4] Ethyl 3-((2-(dimethylamino)ethyl)amino)propanoate Compound Summary. National Library of Medicine. [Link]

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